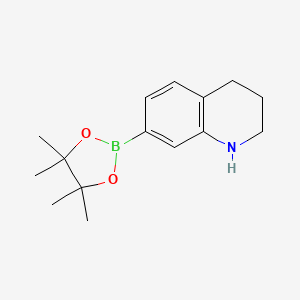
4-Benzyl-2-methylmorpholine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
4-Benzyl-2-methylmorpholine-2-carboxylic acid hydrochloride is a chemical compound used for pharmaceutical testing . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of 4-Benzyl-2-methylmorpholine-2-carboxylic acid hydrochloride is C13H18ClNO3 . The molecular weight is 235.28 . The structure includes a morpholine ring with a carboxylic acid group and a benzyl group .Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition and Metabolic Engineering
Carboxylic acids are highlighted for their role in biocatalyst inhibition, impacting microbes like Escherichia coli and Saccharomyces cerevisiae. These acids, including hexanoic and lauric acids, damage cell membranes and decrease microbial internal pH, affecting the microbial resilience in industrial processes. Understanding their inhibition mechanisms is crucial for developing metabolic engineering strategies to enhance microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).
Antioxidant and Antimicrobial Activities
The structure-related biological activities of natural carboxylic acids from plants are extensively studied for their antioxidant and antimicrobial properties. Compounds like cinnamic acid and caffeic acid have been arranged in sequences to explore correlations between structure and bioactivity, indicating that modifications in the carboxylic acid group can significantly influence these properties (Godlewska-Żyłkiewicz et al., 2020).
Sorption and Environmental Impact
Carboxylic acids' interactions with soils and environmental matrices are critical for understanding the fate and behavior of pharmaceuticals and agrochemicals. The sorption of these compounds to soil organic matter and minerals is influenced by their carboxylic functional groups, affecting their mobility and environmental impact (Werner, Garratt, & Pigott, 2012).
Drug Synthesis and Biomedical Applications
The flexibility and unique reactivity of the carboxyl and carbonyl groups in levulinic acid, a derivative of carboxylic acid, make it a valuable building block in drug synthesis. Its application in cancer treatment and medical materials, showcasing the potential of carboxylic acids in reducing drug synthesis costs and simplifying processes, indicates the broad utility of these groups in medicinal chemistry (Zhang et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-benzyl-2-methylmorpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(12(15)16)10-14(7-8-17-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNFISATRAYKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-](/img/structure/B1444429.png)

![4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1444432.png)



